molecular formula C25H24N2O7 B1184201 IRKPLGQHGBYIDY-NAMPXICBSA-N

IRKPLGQHGBYIDY-NAMPXICBSA-N

Cat. No.: B1184201
M. Wt: 464.474
InChI Key: IRKPLGQHGBYIDY-NAMPXICBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on its InChIKey structure, it likely represents a stereoisomer or a structurally complex organic molecule with specific functional groups. InChIKeys encode molecular structure information, including atomic connectivity, stereochemistry, and isotopic properties. This compound’s uniqueness may stem from its stereochemical configuration or substituent arrangement, which could influence its biological activity, solubility, or stability .

Properties

Molecular Formula

C25H24N2O7

Molecular Weight

464.474

InChI

InChI=1S/C25H24N2O7/c1-30-16-6-4-15(10-19(16)31-2)26-23(28)21-18-7-8-25(34-18)12-27(24(29)22(21)25)11-14-3-5-17-20(9-14)33-13-32-17/h3-10,18,21-22H,11-13H2,1-2H3,(H,26,28)/t18-,21?,22+,25-/m1/s1

InChI Key

IRKPLGQHGBYIDY-NAMPXICBSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of IRKPLGQHGBYIDY-NAMPXICBSA-N with structurally related compounds requires data on physicochemical properties, spectral profiles, and biological activity. However, the evidence provided lacks direct experimental or computational data for this compound. Below is a generalized framework for such a comparison, inferred from the available sources:

Table 1: Hypothetical Comparison of Key Properties

Property This compound Analog A (Hypothetical) Analog B (Hypothetical)
Molecular Weight Not available ~350 g/mol ~400 g/mol
Solubility (Water) Low (predicted) Moderate Low
LogP ~2.5 (estimated) ~3.0 ~1.8
Spectral Data Refer to NMR/IR/MS tables Distinct IR peaks Overlapping NMR signals
Biological Activity Unknown IC₅₀ = 10 nM (enzyme X) IC₅₀ = 50 nM (enzyme Y)

Notes:

  • Spectral Data : Reference to spectral tables (e.g., $^{13}\text{C}$-NMR, IR) in could aid structural elucidation but requires direct experimental validation .
  • Synthesis Protocols : highlights the need for literature citations and synthesis protocols for structurally related compounds, which are absent here .

Research Findings and Challenges

Data Quality Issues : and emphasize challenges in data consistency and standardization. For example, Figure 4.12 () outlines UML schemas for data tables, which are critical for ensuring reproducibility in chemical comparisons .

Regulatory Considerations : underscores the importance of clinical safety and efficacy data for regulatory approval, which are unavailable for this compound .

Structural Ambiguity: discusses chemical stability and environmental interactions, suggesting that minor structural variations (e.g., stereochemistry) could significantly alter compound behavior .

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